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Compound of Interest

Compound Name: Z-Phe-pro-OH

CAS No.: 7669-64-9

Cat. No.: B1582374 Get Quote

Executive Summary
Z-Phe-Pro-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-proline) is a specialized dipeptide

derivative functioning primarily as a carboxypeptidase substrate and a chiral building block in

peptidomimetic drug design. Unlike standard prolyl endopeptidase (PREP) substrates (e.g., Z-

Gly-Pro-pNA) which target internal proline cleavage, Z-Phe-Pro-OH serves as a critical probe

for enzymes cleaving C-terminal residues, specifically Carboxypeptidase Y (CPY) and

Carboxypeptidase C.

This guide outlines the physicochemical properties, validated synthetic routes, and enzymatic

assay protocols for Z-Phe-Pro-OH, designed to support reproducibility in high-stakes research

environments.

Physicochemical Characterization
The following data establishes the baseline identity for Z-Phe-Pro-OH. All experimental

batches should be validated against these parameters to ensure compound integrity.

Table 1: Core Chemical Specifications
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Parameter Specification

Chemical Name N-Benzyloxycarbonyl-L-phenylalanyl-L-proline

Common Abbreviation Z-Phe-Pro-OH

CAS Number 7669-64-9

Molecular Formula

Molecular Weight 396.44 g/mol

Stereochemistry L-Phenylalanine, L-Proline (L,L-isomer)

Appearance White to off-white crystalline powder

Solubility
Soluble in Methanol, Ethanol, DMSO, DMF;

sparingly soluble in water

pKa (Predicted) ~3.5 (Carboxylic acid)

Melting Point 106–108 °C (Solvent dependent)

Structural Visualization
The molecule consists of a hydrophobic benzyl carbamate (Z) protecting group, a

phenylalanine linker, and a C-terminal proline with a free carboxylic acid.

Figure 1: Functional connectivity of Z-Phe-Pro-OH. *Note: Scissile bond specificity depends on enzyme.
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Synthetic Methodology: Solution-Phase Coupling
While solid-phase synthesis (SPPS) is common, solution-phase synthesis via active esters is

preferred for Z-Phe-Pro-OH to minimize racemization of the phenylalanine residue and ensure

high purity of the dipeptide acid.
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Protocol: Activated Ester Coupling (Z-Phe-OSu Route)
Rationale: Direct coupling using DCC/HOBt can lead to oxazolone formation and racemization

at the Phe alpha-carbon. Using the pre-activated succinimide ester (Z-Phe-OSu) guarantees

chiral integrity.

Step-by-Step Workflow
Reagents:

Z-L-Phe-OSu (N-Benzyloxycarbonyl-L-phenylalanine hydroxysuccinimide ester).

L-Proline (Free acid).

Base:

or TEA (Triethylamine).

Solvent: DMF/Water (1:1) or Dioxane/Water.

Procedure:

Solubilization: Dissolve L-Proline (1.2 eq) in a mixture of water and

(2.5 eq). Ensure pH is ~8–9.

Coupling: Dissolve Z-Phe-OSu (1.0 eq) in DMF or Dioxane. Add dropwise to the Proline

solution.

Reaction: Stir vigorously at Room Temperature (RT) for 12–18 hours. Monitor by TLC

(System:

85:10:5).

Work-up:

Evaporate organic solvent (dioxane/DMF) under reduced pressure.

Acidify the remaining aqueous phase to pH 2 using 1N HCl.
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Extract with Ethyl Acetate (

).

Wash organic layer with brine, dry over

.

Purification: Recrystallize from Ethyl Acetate/Hexane or Diethyl Ether.

Figure 2: Solution-phase synthesis via Succinimide Ester (OSu) activation.
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Analytical Validation (QC)
To certify the compound for enzymatic assays, the following quality control thresholds must be

met.
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HPLC Purity:

(Column: C18; Gradient: 10-90% ACN in 0.1% TFA).

Mass Spectrometry (ESI-MS):

Expected

.

Expected

.

1H-NMR (DMSO-d6):

Confirm presence of Z-group aromatics (7.3 ppm, 5H).

Confirm Benzylic

(5.0 ppm, 2H).

Confirm Phe-Pro amide linkage (distinct rotamers may be visible due to Proline cis/trans

isomerization).

Biological Application: Carboxypeptidase Assay
Z-Phe-Pro-OH is a specific substrate for Carboxypeptidase Y (CPY) (lysosomal

carboxypeptidase). Unlike Carboxypeptidase A (which rejects C-terminal Proline), CPY can

cleave the Phe-Pro bond, releasing free Proline.

Assay Principle
The enzyme hydrolyzes the peptide bond between Phenylalanine and Proline.

Protocol: Ninhydrin Detection of Released Proline
Since the substrate is N-blocked, the only source of free amine reacting with ninhydrin is the

released Proline.
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Reagents:

Buffer: 50 mM MES or Sodium Phosphate, pH 6.5.

Substrate Stock: 10 mM Z-Phe-Pro-OH in DMSO.

Ninhydrin Reagent: Acidic Ninhydrin solution (specific for Proline detection, often yields a

red/yellow chromophore differing from primary amines).

Method:

Equilibration: Mix 980 µL Buffer + 10 µL Substrate Stock (Final conc: 100 µM). Equilibrate to

25°C.

Initiation: Add 10 µL Enzyme solution (CPY).

Incubation: Incubate for 10–30 minutes.

Termination: Stop reaction by adding 10% TCA or heating to 95°C for 3 mins.

Detection: Add Ninhydrin reagent, heat at 100°C for 15 mins, cool, and measure Absorbance

at 520 nm (or specific Proline max).

Quantification: Compare against a standard curve of L-Proline.

Figure 3: Enzymatic hydrolysis and detection workflow.
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To cite this document: BenchChem. [Z-Phe-Pro-OH: Technical Characterization and
Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582374#z-phe-pro-oh-chemical-structure-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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